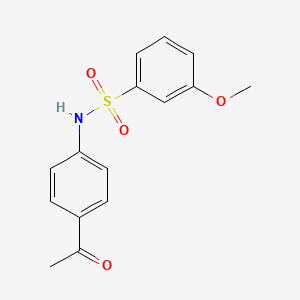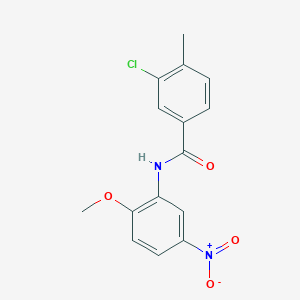![molecular formula C16H9BrN2 B5778061 4-[2-(3-bromophenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5778061.png)
4-[2-(3-bromophenyl)-1-cyanovinyl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(3-bromophenyl)-1-cyanovinyl]benzonitrile, also known as BPN or NS6740, is a chemical compound that belongs to the class of voltage-gated sodium channel (VGSC) blockers. VGSCs are membrane proteins that play a crucial role in the generation and propagation of action potentials in excitable cells, such as neurons and muscle cells. By blocking VGSCs, BPN can modulate the activity of these cells and potentially have therapeutic applications in various neurological and cardiovascular disorders.
作用机制
4-[2-(3-bromophenyl)-1-cyanovinyl]benzonitrile binds to the inner pore of VGSCs and blocks the influx of sodium ions, which is required for the depolarization of the cell membrane and the generation of action potentials. By blocking VGSCs, this compound can reduce the excitability of neurons and muscle cells and potentially have therapeutic applications in various disorders such as epilepsy, neuropathic pain, and cardiac arrhythmias.
Biochemical and Physiological Effects:
This compound has been shown to have both acute and chronic effects on neuronal and cardiac function. Acutely, this compound can reduce the excitability of neurons and muscle cells and inhibit the propagation of action potentials. Chronically, this compound can induce changes in the expression and localization of VGSC subtypes, which can affect the overall excitability of the cell and potentially lead to long-term changes in neuronal and cardiac function.
实验室实验的优点和局限性
4-[2-(3-bromophenyl)-1-cyanovinyl]benzonitrile has several advantages and limitations for lab experiments. One advantage is its selectivity for certain VGSC subtypes, which allows for more specific modulation of neuronal and cardiac function. Another advantage is its stability and solubility in various experimental conditions, which allows for consistent and reproducible results. However, one limitation is its potential toxicity and off-target effects, which can affect the interpretation of experimental results and limit its clinical applications.
未来方向
There are several future directions for research on 4-[2-(3-bromophenyl)-1-cyanovinyl]benzonitrile. One direction is to further investigate its selectivity for VGSC subtypes and its potential as a therapeutic agent for neurological and cardiovascular disorders. Another direction is to explore its effects on other ion channels and receptors that are involved in neuronal and cardiac function. Additionally, the development of more potent and selective VGSC blockers based on the structure of this compound could lead to new therapeutic options for various disorders.
合成方法
The synthesis of 4-[2-(3-bromophenyl)-1-cyanovinyl]benzonitrile involves several steps, starting from the reaction of 3-bromobenzaldehyde with malononitrile to yield 3-(3-bromophenyl)acrylic acid, which is then reacted with 4-chlorobenzonitrile to form this compound. The overall yield of the synthesis is around 20%, and the purity of the final product can be improved by recrystallization or column chromatography.
科学研究应用
4-[2-(3-bromophenyl)-1-cyanovinyl]benzonitrile has been extensively studied in vitro and in vivo for its potential as a VGSC blocker and its effects on neuronal and cardiac function. In vitro studies have shown that this compound can selectively block the activity of Nav1.1 and Nav1.6 VGSC subtypes, which are primarily expressed in the central nervous system and play a role in epilepsy and pain signaling. This compound has also been shown to inhibit the activity of Nav1.5, a VGSC subtype that is predominantly expressed in the heart and is involved in cardiac conduction and arrhythmias.
属性
IUPAC Name |
4-[(E)-2-(3-bromophenyl)-1-cyanoethenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrN2/c17-16-3-1-2-13(9-16)8-15(11-19)14-6-4-12(10-18)5-7-14/h1-9H/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNIOMMZHQTFNA-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=C(C#N)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C(/C#N)\C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5777985.png)
![[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5777989.png)

![7-[(2-chloro-2-propen-1-yl)oxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5777996.png)



![6-methyl-2,4-diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5778036.png)
![1-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone](/img/structure/B5778038.png)
![ethyl 2-{[(2-furoylamino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5778040.png)
![2-[(4-morpholinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5778044.png)


